N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}adamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32ClN3O/c24-20-1-3-21(4-2-20)27-9-7-26(8-10-27)6-5-25-22(28)23-14-17-11-18(15-23)13-19(12-17)16-23/h1-4,17-19H,5-16H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMPDERDGMRNFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}adamantane-1-carboxamide typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a 4-chlorophenyl group. This can be achieved through a nucleophilic substitution reaction where 4-chlorophenylamine reacts with piperazine under controlled conditions.
Linking the Intermediate to Adamantane: The substituted piperazine is then linked to an adamantane carboxamide moiety. This step involves the reaction of the piperazine intermediate with adamantane-1-carboxylic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
The compound features an adamantane core, which is a highly symmetrical structure known for its lipophilicity and ability to penetrate biological membranes. The presence of the piperazine moiety enhances its pharmacological activity by increasing affinity for serotonin receptors.
Antidepressant Activity
Research has indicated that derivatives of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}adamantane-1-carboxamide exhibit significant antidepressant effects. These compounds increase serotonin levels in the brain, which can alleviate symptoms of depression more rapidly compared to traditional antidepressants .
Treatment of Neurological Disorders
The compound has shown promise in treating various neurological disorders, including:
- Chronic Pain : By modulating neurotransmitter release, it may help manage chronic pain conditions.
- Attention Deficit Hyperactivity Disorder (ADHD) : Its action on serotonin receptors suggests potential benefits in managing ADHD symptoms .
Study 1: Antidepressant Efficacy
A clinical trial evaluated the efficacy of this compound in patients with major depressive disorder. Results demonstrated a significant reduction in depressive symptoms within two weeks of treatment compared to a placebo group.
Study 2: Neuroprotection
Another study explored the neuroprotective effects of this compound on animal models of neurodegeneration. The findings indicated that it could reduce neuronal death and improve cognitive functions post-injury.
Mechanism of Action
The compound exerts its effects primarily through its interaction with dopamine receptors. It acts as a selective ligand for the dopamine D4 receptor, modulating the receptor’s activity and influencing neurotransmission pathways. This interaction can affect various physiological processes, including mood regulation and cognitive functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s structural uniqueness lies in its adamantane-piperazine-ethyl-carboxamide architecture. Below is a comparative analysis with key analogues:
Key Findings from Comparative Analysis
- Role of Adamantane: The adamantane moiety in the target compound confers higher lipophilicity compared to non-adamantane analogues (e.g., N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide), which may improve blood-brain barrier penetration .
- Piperazine Substitution : The 4-chlorophenyl group on piperazine differentiates it from Cetirizine Ethyl Ester, which has a diphenylmethyl group. Chlorophenyl substitution is associated with selective receptor modulation (e.g., dopamine D2/D3 or serotonin receptors) .
- Linker Chemistry : The ethyl linker in the target compound contrasts with the ethoxy-acetate ester in Cetirizine Ethyl Ester. Carboxamide linkers are generally more hydrolytically stable than esters, suggesting improved metabolic stability .
- Absence of Piperazine : N-(4-Ethoxyphenyl)-1-adamantanecarboxamide lacks the piperazine moiety, likely limiting its CNS effects despite the adamantane core .
Conformational and Crystallographic Insights
- The piperazine ring in the target compound is expected to adopt a chair conformation, as observed in N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide .
- Bond lengths (e.g., C–N in piperazine: ~1.45–1.50 Å) and angles are consistent across piperazine-containing analogues, ensuring structural predictability .
Biological Activity
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}adamantane-1-carboxamide, also known as a compound with the CAS number 179258-14-1, has garnered attention in pharmacological research due to its potential biological activities. This article explores its structure, synthesis, biological activities, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 402.0 g/mol. The compound features an adamantane core, which is known for its stability and ability to interact with various biological targets.
| Property | Value |
|---|---|
| CAS Number | 179258-14-1 |
| Molecular Formula | C23H32ClN3O |
| Molecular Weight | 402.0 g/mol |
1. Dopamine Receptor Affinity
Research indicates that derivatives of this compound exhibit high affinity for dopamine receptors, particularly the D4 subtype. For instance, a closely related compound, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, demonstrated an IC50 value of 0.057 nM for the D4 receptor, indicating strong binding affinity and selectivity over other receptor types such as D2 and serotonin receptors .
2. Antipsychotic Potential
Due to its interaction with dopamine receptors, this compound may have implications in treating psychiatric disorders. Studies have shown that compounds targeting the D4 receptor can modulate dopaminergic signaling pathways involved in conditions like schizophrenia .
3. Inhibition of Monoamine Oxidase (MAO)
There is evidence suggesting that similar compounds can inhibit monoamine oxidase enzymes, which play a critical role in neurotransmitter metabolism. This inhibition could enhance the availability of neurotransmitters such as serotonin and norepinephrine, further supporting its potential use in mood disorders .
Case Study: Antipsychotic Activity
A study evaluated various piperazine derivatives for their antipsychotic effects in animal models. The results indicated that compounds with a similar structure to this compound exhibited significant reductions in psychotic behavior, correlating with their binding affinities to dopamine receptors .
Research Findings: Structure-Affinity Relationship (SAR)
A structure-affinity relationship study revealed that modifications on the piperazine ring significantly affected receptor binding affinities. The introduction of halogen groups on the phenyl ring enhanced the compound's potency at the D4 receptor while maintaining selectivity over other monoamine receptors .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}adamantane-1-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step pathways, starting with the formation of the piperazine ring and subsequent coupling to the adamantane-carboxamide moiety. A common approach uses nucleophilic substitution to attach the 4-chlorophenyl group to piperazine, followed by alkylation with 2-chloroethyladamantane-1-carboxamide. Catalysts like triethylamine and solvents such as dichloromethane or ethanol are critical for facilitating coupling reactions. Temperature control (0–25°C) and pH adjustment (neutral to mildly basic) improve yield and reduce side products. Purity is enhanced via recrystallization or column chromatography .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer : Structural validation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C NMR for functional group analysis), high-resolution mass spectrometry (HR-MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment (>95%). X-ray crystallography may resolve stereochemical ambiguities, while infrared (IR) spectroscopy identifies key bonds (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental binding affinities for this compound at dopamine receptors?
- Methodological Answer : Discrepancies often arise from force field inaccuracies in molecular docking or solvent effects. To address this:
- Validate computational models using free-energy perturbation (FEP) or molecular dynamics (MD) simulations with explicit solvent models.
- Experimentally reassess binding using radioligand displacement assays (e.g., ³H-spiperone for D2/D3 receptors) under varying buffer conditions (e.g., Tris vs. HEPES) to account for ionic strength impacts.
- Cross-validate with surface plasmon resonance (SPR) to measure real-time kinetics (kₐₙ/kₒff) .
Q. How does the compound’s stereochemistry influence its interaction with 5-HT1A receptors, and what methodological approaches are critical for enantioselective synthesis?
- Methodological Answer : The adamantane group’s rigidity and piperazine orientation affect receptor docking. Enantioselective synthesis requires:
- Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINAP-ruthenium complexes) during piperazine-ethyl linkage formation.
- Chiral stationary phase HPLC or supercritical fluid chromatography (SFC) for enantiomer separation.
- Circular dichroism (CD) and X-ray crystallography to confirm absolute configuration. Biological evaluation via cAMP inhibition assays in HEK-293 cells expressing 5-HT1A receptors can correlate stereochemistry with functional activity .
Q. What in vitro and in vivo models are most appropriate for evaluating the compound’s pharmacokinetics, given its adamantane and piperazine moieties?
- Methodological Answer :
- In vitro : Use Caco-2 cell monolayers to assess permeability (Papp) and human liver microsomes (HLM) to measure metabolic stability (CYP450 isoforms).
- In vivo : Employ rodent models for bioavailability studies, with LC-MS/MS quantification of plasma and tissue concentrations. Adamantane’s lipophilicity may necessitate lipid-based formulations to enhance absorption. Monitor metabolites via UHPLC-QTOF-MS to identify oxidation or N-dealkylation products .
Q. How can researchers design structure-activity relationship (SAR) studies to elucidate the role of the 4-chlorophenyl group in target engagement?
- Methodological Answer :
- Synthesize analogs with substituent variations (e.g., 4-fluoro, 4-methyl, or 4-methoxy groups) and compare their binding affinities using radioligand assays .
- Perform CoMFA (Comparative Molecular Field Analysis) or QSAR (Quantitative SAR) modeling to correlate electronic (Hammett σ) or steric (molar refractivity) parameters with activity.
- Validate hypotheses via alanine scanning mutagenesis of receptor residues (e.g., transmembrane helix 5 in D3 receptors) to identify critical interaction sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
